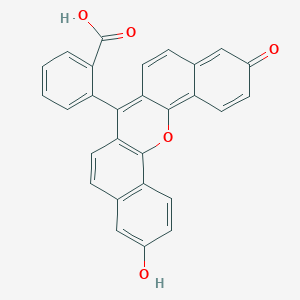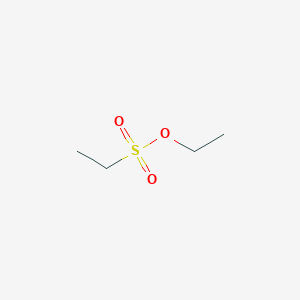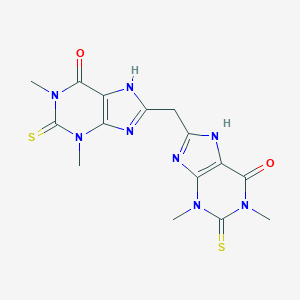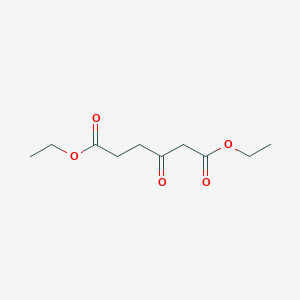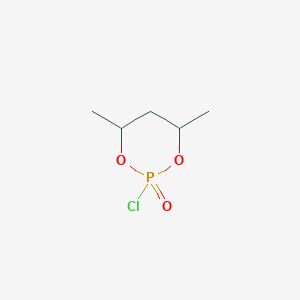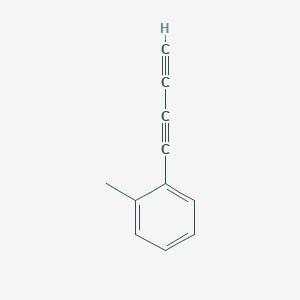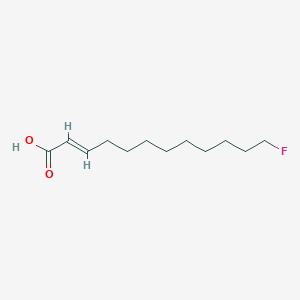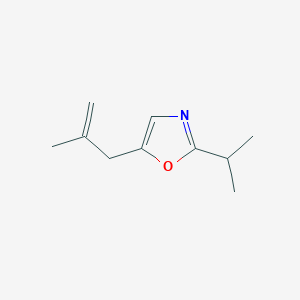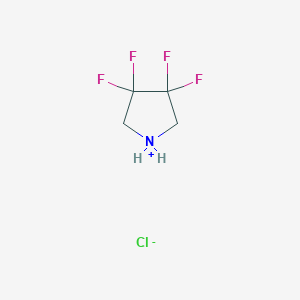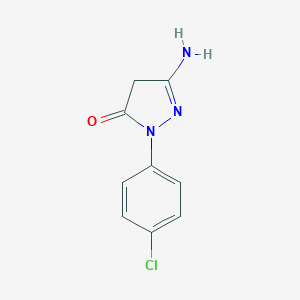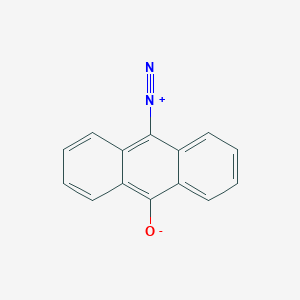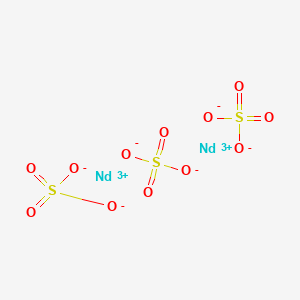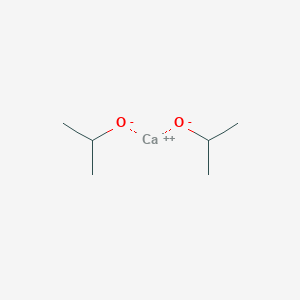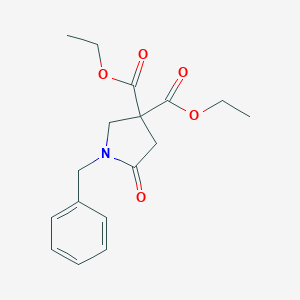
Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate, also known as compound 1, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate 1 is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. It has been shown to enhance GABA-mediated inhibitory neurotransmission, leading to its anticonvulsant and analgesic effects. Additionally, Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate 1 has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
Compound 1 has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to its anticonvulsant and analgesic effects. Additionally, Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate 1 has been found to decrease the levels of inflammatory mediators, such as prostaglandins, leading to its anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells, although the mechanism behind this effect is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
Compound 1 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a number of potential applications in medicinal chemistry. However, there are also limitations to its use. It has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, its mechanism of action is not fully understood, which may make it difficult to develop drugs based on its structure.
Orientations Futures
There are several future directions for the study of Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate 1. One area of research could be focused on improving its pharmacokinetic properties, such as increasing its half-life, to make it more suitable for use in drug development. Additionally, further studies could be conducted to better understand its mechanism of action, which could lead to the development of more effective drugs based on its structure. Finally, Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate 1 could be tested in preclinical and clinical trials to evaluate its potential as a treatment for neurological disorders, pain, and cancer.
Méthodes De Synthèse
Compound 1 has been synthesized using various methods, including the reaction of ethyl benzylidenepyruvate with pyrrolidine-2,5-dione in the presence of a base, and the reaction of ethyl benzylidenepyruvate with pyrrolidine-2,5-dione in the presence of an acid catalyst. The yields of these methods range from 20-80%, and the purity of the Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate can be improved through recrystallization.
Applications De Recherche Scientifique
Compound 1 has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of neurological disorders and pain. Additionally, Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate 1 has been found to inhibit the growth of cancer cells, suggesting its potential as an anticancer agent.
Propriétés
Numéro CAS |
135380-25-5 |
|---|---|
Nom du produit |
Diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate |
Formule moléculaire |
C17H21NO5 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
diethyl 1-benzyl-5-oxopyrrolidine-3,3-dicarboxylate |
InChI |
InChI=1S/C17H21NO5/c1-3-22-15(20)17(16(21)23-4-2)10-14(19)18(12-17)11-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |
Clé InChI |
HKQFYQOOWCHGAS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CC(=O)N(C1)CC2=CC=CC=C2)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1(CC(=O)N(C1)CC2=CC=CC=C2)C(=O)OCC |
Synonymes |
DIETHYL 1-BENZYL-5-OXOPYRROLIDINE-3,3-DICARBOXYLATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



